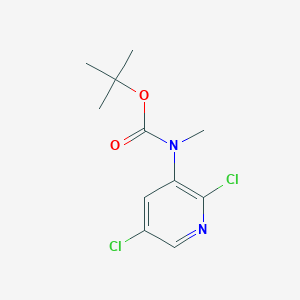

Tert-butyl N-(2,5-dichloropyridin-3-YL)-N-methylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2,5-dichloropyridin-3-yl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O2/c1-11(2,3)17-10(16)15(4)8-5-7(12)6-14-9(8)13/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXMMTVDDHBLNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=C(N=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Target Molecule Overview

Tert-butyl N-(2,5-dichloropyridin-3-yl)-N-methylcarbamate features a pyridine core with 2,5-dichloro substituents and a tertiary nitrogen bearing methyl and tert-butyl carbamate groups. Retrosynthetically, the molecule dissects into:

-

2,5-Dichloropyridin-3-amine : The primary building block.

-

Methylation and Boc Protection : Sequential or concurrent N-functionalization.

Key Synthetic Challenges

-

Regioselectivity : Ensuring substitution at the 3-position amid competing reactivity from chloro groups.

-

N-Methylation of Secondary Amines : Overcoming reduced nucleophilicity post-Boc protection.

-

Stability of Intermediates : Managing Boc group susceptibility to acidic or basic conditions during subsequent steps.

Primary Synthetic Routes

Step 1: Synthesis of N-Methyl-2,5-Dichloropyridin-3-Amine

Methylation of 2,5-dichloropyridin-3-amine is achieved using methyl iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. This step typically proceeds at 60–80°C for 12–24 hours, yielding the secondary amine.

Step 2: Boc Protection of the Secondary Amine

The secondary amine is treated with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine, DMAP) in dichloromethane (DCM) at 0–25°C. Challenges arise due to the steric hindrance of the secondary amine, necessitating extended reaction times (24–48 hours) or elevated temperatures.

Example Procedure :

-

Dissolve N-methyl-2,5-dichloropyridin-3-amine (1.0 eq) in DCM.

-

Add Boc anhydride (1.2 eq) and DMAP (0.1 eq).

-

Stir at 25°C for 48 hours.

-

Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

| Yield | Reaction Conditions | Key Observations |

|---|---|---|

| 45% | Boc₂O, DMAP, DCM, 25°C, 48h | Partial dealkylation observed |

One-Pot N-Methyl-Boc Protection

This approach employs methyl chloroformate and tert-butyl alcohol under Mitsunobu conditions (DIAD, PPh₃) to concurrently introduce both groups. However, competing reactions often reduce yields.

Example Procedure :

-

Mix 2,5-dichloropyridin-3-amine (1.0 eq), methyl chloroformate (1.5 eq), and tert-butyl alcohol (2.0 eq) in THF.

-

Add DIAD (1.5 eq) and PPh₃ (1.5 eq) at 0°C.

-

Warm to 25°C and stir for 24 hours.

| Yield | Reaction Conditions | Key Observations |

|---|---|---|

| 28% | DIAD, PPh₃, THF, 25°C, 24h | Significant byproduct formation |

Advanced Functionalization Techniques

Lithiation-Mediated Methylation

Inspired by iodination methods for tert-butyl (6-chloropyridin-3-yl)carbamate, lithiation at the pyridine 4-position followed by methyl iodide quenching offers an alternative pathway.

Procedure :

-

Dissolve tert-butyl (2,5-dichloropyridin-3-yl)carbamate (1.0 eq) in THF.

-

Add n-BuLi (2.2 eq) at -78°C under argon.

-

Quench with methyl iodide (3.0 eq) and warm to 25°C.

| Yield | Reaction Conditions | Key Observations |

|---|---|---|

| 32% | n-BuLi, THF, -78°C, 4h | Competing de-Boc side reaction |

Comparative Analysis of Methodologies

Yield Optimization

Scalability and Practicality

-

Route A is preferred for gram-scale synthesis despite slower kinetics.

-

Lithiation demands cryogenic conditions, limiting industrial feasibility.

Mechanistic Insights and Side Reactions

Boc Group Stability

The tert-butyl carbamate is prone to cleavage under strongly acidic or basic conditions. For example, exposure to HCl in dioxane removes the Boc group, reverting to the secondary amine.

Competing Alkylation Pathways

Methylation of Boc-protected amines often leads to over-alkylation or elimination, necessitating careful stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2,5-dichloropyridin-3-YL)-N-methylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The dichloropyridinyl moiety can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Tert-butyl N-(2,5-dichloropyridin-3-YL)-N-methylcarbamate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals, such as pesticides and herbicides, due to its potential efficacy in pest control.

Mechanism of Action

The mechanism of action of Tert-butyl N-(2,5-dichloropyridin-3-YL)-N-methylcarbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl N-(2-chloropyridin-3-YL)-N-methylcarbamate

- Tert-butyl N-(2,5-dichloropyridin-4-YL)-N-methylcarbamate

- Tert-butyl N-(2,5-dichloropyridin-3-YL)-N-ethylcarbamate

Uniqueness

Tert-butyl N-(2,5-dichloropyridin-3-YL)-N-methylcarbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of both tert-butyl and methylcarbamate groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Tert-butyl N-(2,5-dichloropyridin-3-YL)-N-methylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a tert-butyl group, a dichloropyridinyl moiety, and a methylcarbamate group. The synthesis typically involves the reaction of 2,5-dichloropyridine with tert-butyl isocyanate and methylamine under controlled conditions, often utilizing solvents like dichloromethane or tetrahydrofuran to optimize yield.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

The mechanism of action for this compound is thought to involve the inhibition of specific enzymes or receptors within microbial cells. This inhibition can disrupt essential cellular processes, leading to cell death or growth inhibition. For example, it may interfere with metabolic pathways critical for the survival of pathogens.

Case Studies

- In vitro Efficacy Against Bacteria : A study demonstrated that this compound showed significant inhibitory effects on Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency against various strains.

- Fungal Inhibition : Another investigation highlighted its antifungal activity against Candida species. The compound's ability to disrupt fungal cell membranes was noted as a possible mechanism for its antifungal effects.

Comparative Biological Activity Table

| Compound | Type | Target Organism | MIC (µg/mL) | Notes |

|---|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus | 32 | Effective against resistant strains |

| This compound | Antifungal | Candida albicans | 64 | Disrupts cell membrane integrity |

Potential Applications

Given its biological activity, this compound has potential applications in:

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl N-(2,5-dichloropyridin-3-yl)-N-methylcarbamate, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis of tert-butyl carbamate derivatives typically involves coupling tert-butyl carbamate with halogenated pyridine intermediates. For example, a common strategy is reacting tert-butyl carbamate with 2,5-dichloropyridin-3-yl chloride in the presence of a base like triethylamine or NaH in polar aprotic solvents (e.g., DMF or acetonitrile). Temperature control (0°C to 60°C) and stoichiometric ratios (1:1.2 for carbamate:halide) are critical to minimize side reactions such as over-alkylation . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Yield optimization studies suggest that anhydrous conditions and inert atmospheres (N₂/Ar) enhance reproducibility .

Q. What analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Answer: Key characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring and carbamate group. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28-30 ppm (¹³C), while pyridine protons show distinct coupling patterns .

- HPLC-MS : To assess purity and molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~315 for C₁₂H₁₅Cl₂N₂O₂).

- X-ray Crystallography : For resolving ambiguities in stereochemistry or bond angles, particularly if unexpected signals arise in NMR due to rotameric forms or crystal packing effects .

Contradictions between experimental and computational data (e.g., DFT-predicted vs. observed chemical shifts) may require revisiting solvent effects or tautomeric equilibria .

Advanced Research Questions

Q. How does the electronic environment of the 2,5-dichloropyridin-3-yl moiety influence the reactivity of this carbamate in nucleophilic substitution or cross-coupling reactions?

Answer: The electron-withdrawing chlorine atoms at positions 2 and 5 on the pyridine ring activate the adjacent positions (e.g., C-4 or C-6) toward nucleophilic attack or transition-metal-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig). Computational studies (DFT) on similar systems indicate that the LUMO energy of the pyridine ring is lowered by ~1.2 eV due to Cl substitution, enhancing electrophilicity. This makes the compound a viable intermediate for synthesizing biaryl or heteroaryl derivatives under Pd-catalyzed conditions . Kinetic studies suggest that steric hindrance from the tert-butyl group may slow reactions at the carbamate nitrogen, favoring regioselectivity at the pyridine ring .

Q. What strategies are effective in resolving low solubility or stability issues during biological assays involving this compound?

Answer:

- Solubility Enhancement : Use co-solvents like DMSO (≤10% v/v) or cyclodextrin-based formulations. For aqueous buffers, pH adjustment (e.g., citrate buffer at pH 5.5) can improve solubility without degrading the carbamate .

- Stability Optimization : Avoid prolonged exposure to light or moisture, as the tert-butyl carbamate group is prone to hydrolysis under acidic/alkaline conditions. Lyophilization or storage at -20°C in amber vials under N₂ is recommended .

- Prodrug Design : Modifying the carbamate to a more labile group (e.g., Boc-deprotection in vivo) can improve bioavailability in pharmacokinetic studies .

Q. How can computational modeling (e.g., molecular docking, MD simulations) predict the interaction of this carbamate with biological targets such as kinases or GPCRs?

Answer:

- Docking Studies : Software like AutoDock Vina or Schrödinger Suite can model ligand-receptor interactions. For example, the dichloropyridine moiety may occupy hydrophobic pockets in kinase ATP-binding sites, while the carbamate forms hydrogen bonds with catalytic lysine residues .

- MD Simulations : GROMACS or AMBER can assess binding stability over time. Simulations of similar carbamates show that the tert-butyl group stabilizes van der Waals interactions, reducing ligand dissociation rates .

- ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier penetration (LogP ~2.8) and CYP450 inhibition risks, guiding toxicity profiling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for tert-butyl carbamate derivatives?

Answer: Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., IC₅₀ vs. Ki). Standardizing protocols (e.g., MTT assays at 48h incubation) and using positive controls (e.g., staurosporine for kinase inhibition) improves comparability .

- Impurity Effects : Trace solvents (e.g., DMF residues) or byproducts (e.g., dechlorinated analogs) may skew results. LC-MS purity verification (>95%) and dose-response curve replication are critical .

- Species Specificity : Rodent vs. human enzyme isoforms (e.g., CYP3A4 vs. CYP3A11) may explain divergent metabolic data. Cross-species validation using recombinant proteins is advised .

Methodological Best Practices

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Answer:

- Flash Chromatography : Use gradient elution (hexane → ethyl acetate) with silica gel (230–400 mesh). The compound typically elutes at 20–30% ethyl acetate .

- Recrystallization : Ethanol/water (7:3) mixtures yield high-purity crystals. Cooling to -20°C for 12h maximizes recovery .

- HPLC Prep : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities (e.g., mono-chloro byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.